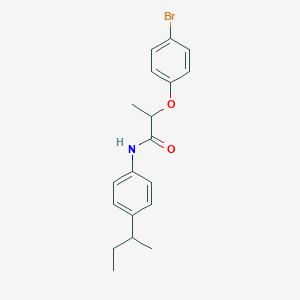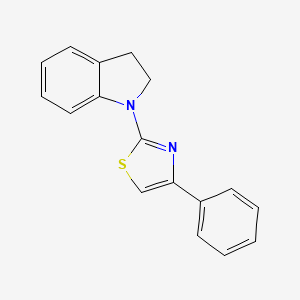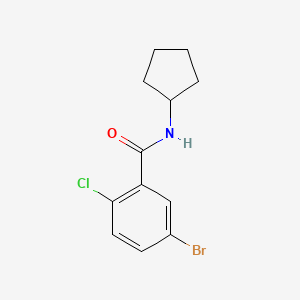![molecular formula C22H18BrNO4 B4112355 2-(4-bromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4112355.png)
2-(4-bromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BFPMD and is a derivative of dibenzofuran, a class of organic compounds known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of BFPMD is not fully understood. However, it has been proposed that BFPMD exerts its anti-tumor effects by inhibiting the activity of the protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K) signaling pathways. These pathways are known to be involved in cell proliferation, survival, and migration, which are essential for cancer cell growth and metastasis. BFPMD has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is another mechanism by which it inhibits tumor growth.
Biochemical and Physiological Effects:
BFPMD has been found to have both biochemical and physiological effects. Biochemically, BFPMD has been shown to inhibit the activity of various enzymes, including PKC and PI3K, as well as the expression of pro-inflammatory cytokines and chemokines. Physiologically, BFPMD has been found to inhibit tumor growth and angiogenesis, as well as induce apoptosis in cancer cells. BFPMD has also been found to have a low toxicity profile, indicating its potential use as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFPMD has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be determined by HPLC analysis. BFPMD also has a low toxicity profile, which makes it safe to use in in vitro and in vivo experiments. However, BFPMD has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, BFPMD has only been tested in preclinical models, and its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several future directions for BFPMD research. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to study its effects on other signaling pathways involved in cancer cell growth and metastasis. Additionally, further studies are needed to determine the safety and efficacy of BFPMD in human clinical trials. Overall, BFPMD has great potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
BFPMD has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. BFPMD has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to suppress the expression of pro-inflammatory cytokines and chemokines, indicating its potential use as an anti-inflammatory agent. In addition, BFPMD has been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4/c1-13(27-15-9-7-14(23)8-10-15)22(25)24-18-12-20-17(11-21(18)26-2)16-5-3-4-6-19(16)28-20/h3-13H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGZACNEXVFILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide](/img/structure/B4112281.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4112282.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112304.png)
![4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112314.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4112318.png)


![6-amino-4-(5-chloro-2,3-dimethoxyphenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112345.png)


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide](/img/structure/B4112369.png)